molecular formula C15H17NO B1362598 4-(Dimethylamino)benzhydrol CAS No. 7494-77-1

4-(Dimethylamino)benzhydrol

Cat. No.: B1362598
CAS No.: 7494-77-1
M. Wt: 227.3 g/mol
InChI Key: ZCFIOPJQDOOQQE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzhydrol, also known as 4,4’-Bis(dimethylamino)benzhydrol, is an organic compound with the molecular formula C17H22N2O. It is a white solid that is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler’s ketone and serves as a precursor to triarylmethane dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to Michler’s ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the dimethylamino groups, which are electron-donating.

    Reduction: Further reduction can lead to the formation of secondary amines.

Common Reagents and Conditions:

Major Products:

    Oxidation: Michler’s ketone.

    Substitution: Halogenated or nitrated derivatives of this compound.

    Reduction: Secondary amines.

Scientific Research Applications

4-(Dimethylamino)benzhydrol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes, which are important in various industrial applications.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is employed in the production of colorants, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzhydrol involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as both a secondary alcohol and an amine. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIOPJQDOOQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322743
Record name 4-(Dimethylamino)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-77-1
Record name NSC401958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dimethylamino)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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